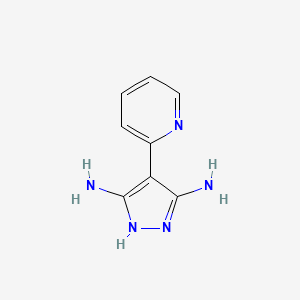

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol

Descripción general

Descripción

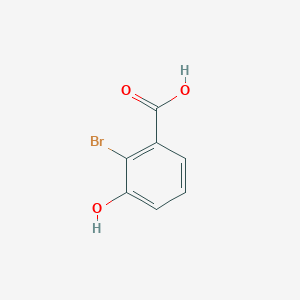

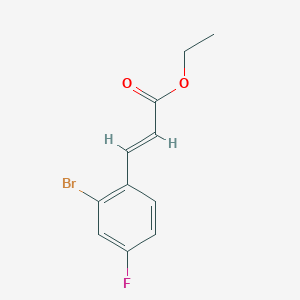

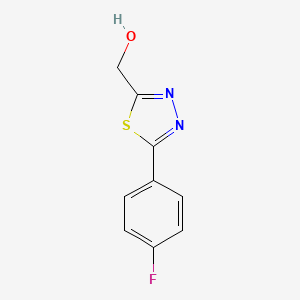

“(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C11H13F3N2O . It’s available for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.23 . Other physical and chemical properties are not provided in the sources I found.Aplicaciones Científicas De Investigación

Agrochemical Industry

Trifluoromethylpyridine (TFMP) derivatives are extensively used in the agrochemical industry for the protection of crops from pests. They serve as key intermediates in the synthesis of various crop-protection products, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is in high demand for its effectiveness .

Pharmaceutical Industry

In the pharmaceutical sector, TFMP derivatives are involved in drug discovery and development. They form part of the molecular structure in compounds targeting specific receptors or enzymes, contributing to the medicinal properties of the drugs .

Disease Control

Alkaloid Biosynthesis Pathways

Specific TFMP derivatives like TPBS have been shown to upregulate genes involved in alkaloid biosynthesis pathways in plant roots. This application is significant for enhancing the production of alkaloids like nicotine, which are crucial for plant defense responses .

Organic Synthesis

The compound and its derivatives are used in organic synthesis, particularly in one-step synthesis processes involving Pd-catalyzed amination to produce N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines .

Antibacterial and Insecticidal Activities

Novel TFMP amide derivatives containing sulfur moieties have been synthesized and evaluated for their antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as insecticidal activities against Plutella xylostella .

Mecanismo De Acción

Target of Action

The primary targets of the compound (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol are currently unknown. The compound is part of the pyrrolidine class of molecules, which are known to interact with a wide range of biological targets . .

Mode of Action

As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions

Biochemical Pathways

Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific chemical structure and the enzymes present in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Propiedades

IUPAC Name |

[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(16)7-17/h3-4,6,9,17H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQNJFPZLDLYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)

![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)